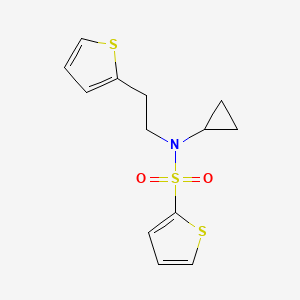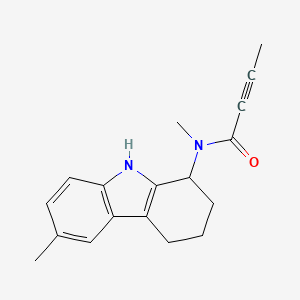
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzofuran moiety, a pyrrolidine ring, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydrobenzofuran Moiety: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the dihydrobenzofuran ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or hydroxy ether under acidic conditions.
Coupling Reactions: The final step involves coupling the dihydrobenzofuran, pyrrolidine, and oxane moieties through a series of condensation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(tetrahydrofuran-4-carbonyl)pyrrolidine: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(pyran-4-carbonyl)pyrrolidine: Similar structure but with a pyran ring instead of an oxane ring.
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(cyclohexane-4-carbonyl)pyrrolidine: Similar structure but with a cyclohexane ring instead of an oxane ring.
Uniqueness
The uniqueness of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine lies in the combination of its structural elements, which confer specific chemical properties and potential applications. The presence of the oxane ring, in particular, distinguishes it from similar compounds and may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-18(13-4-8-21-9-5-13)19-7-3-16(12-19)14-1-2-17-15(11-14)6-10-22-17/h1-2,11,13,16H,3-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDPBXQZGTWCFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)

![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)


![1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)




